molecular formula C16H21N3O2 B3019761 2-cyclopropyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide CAS No. 2034274-13-8

2-cyclopropyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide

Cat. No.: B3019761
CAS No.: 2034274-13-8
M. Wt: 287.363
InChI Key: DNEWLOWMWCBWNW-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide is a heterocyclic acetamide derivative featuring a cyclopropyl group, a 3,5-dimethylpyrazole ring, and a furan moiety. The compound’s synthesis likely involves coupling a cyclopropyl acetamide precursor with a furan-pyrazole ethylamine intermediate, a methodology shared with structurally similar compounds .

Properties

IUPAC Name

2-cyclopropyl-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11-8-12(2)19(18-11)14(15-4-3-7-21-15)10-17-16(20)9-13-5-6-13/h3-4,7-8,13-14H,5-6,9-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEWLOWMWCBWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)CC2CC2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable diketone with hydrazine or its derivatives.

    Introduction of the furan ring: This might involve a cross-coupling reaction or a cyclization reaction.

    Attachment of the cyclopropyl group: This can be done through a cyclopropanation reaction.

    Formation of the acetamide linkage: This step usually involves the reaction of an amine with an acyl chloride or an ester.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring or the pyrazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.

    Substitution: The compound could undergo substitution reactions, especially at the pyrazole ring or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under various conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

2-cyclopropyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions or receptor binding.

    Medicine: As a candidate for drug development, particularly if it shows biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Antiparkinsonian Potential

The pyrimidine-containing analog () acts as an A2A adenosine receptor antagonist, a target for Parkinson’s disease therapy. However, the absence of a pyrimidine or piperazine group may reduce receptor affinity compared to the positive control .

Antimicrobial Activity

Naphthofuran-pyrazole derivatives () exhibit potent antimicrobial effects, attributed to their extended aromatic systems. The target compound’s furan and pyrazole groups may confer mild antimicrobial properties, but its smaller size and lack of naphthofuran moieties likely reduce efficacy .

Metabolic Stability

Fluorinated analogs (e.g., ) incorporate trifluoromethyl groups, which often improve metabolic stability and bioavailability. The target compound’s cyclopropyl group may offer moderate steric protection against enzymatic degradation but lacks the electronegative properties of fluorine .

Biological Activity

2-Cyclopropyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a pyrazole ring, and a furan ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

The molecular formula of this compound is C16H21N5OC_{16}H_{21}N_{5}O, with a molecular weight of approximately 299.37 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC₁₆H₂₁N₅O
Molecular Weight299.37 g/mol
CAS Number2415518-54-4

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. The presence of the pyrazole and furan rings may enhance its binding affinity to these targets, thereby modulating their activity. Further research is required to elucidate the exact mechanisms involved.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of pyrazole and furan can inhibit the growth of various Gram-positive and Gram-negative bacteria. For example, compounds in this class demonstrated minimum inhibitory concentrations (MICs) ranging from 4.69 to 156.47 µM against different bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Similarly, the antifungal efficacy of related compounds has been documented, with MIC values against Candida albicans reported between 16.69 to 78.23 µM .

Anticancer Potential

The anticancer properties of pyrazole derivatives are also noteworthy. Some studies have suggested that these compounds can induce apoptosis in cancer cells through various pathways, potentially making them candidates for further development in cancer therapeutics .

Case Studies

  • Study on Antibacterial Properties : A recent investigation evaluated the antibacterial effects of various pyrazole derivatives against clinical isolates of S. aureus. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .
  • Antifungal Evaluation : Another study focused on the antifungal activity of similar compounds against Fusarium oxysporum. The findings revealed promising antifungal activity, suggesting potential applications in treating fungal infections .

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